molecular formula C16H22FNO2 B8475501 Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B8475501
M. Wt: 279.35 g/mol
InChI Key: JSUMYCBTBPAMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22FNO2 and its molecular weight is 279.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H22FNO2

Molecular Weight

279.35 g/mol

IUPAC Name

tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22FNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3

InChI Key

JSUMYCBTBPAMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Example 6B (2 g, 7.2 mmol) in ethanol (30 mL) was treated with 10% Pd/C (200 mg) and shaken at room temperature under 60 psi of H2 for 4 hours. The mixture was filtered and the filter cake was washed with ethanol. The filtrate was concentrated to provide the desired product (1.95 g, 96%). MS (CI) m/e 280 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (48 mg, 0.173 mmol) was dissolved in EtOH (2 ml), followed by addition of Pd (10 wt % on activated carbon, 5 mg), and then the resulting liquid was stirred at room temperature under hydrogen stream for 2 hours. The resulting reaction liquid was filtered, concentrated under reduced pressure, and dried under vacuum, to obtain 46 mg of colorless oil (95%).
Quantity
48 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step Two
Yield
95%

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